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Compound of Interest

Compound Name: C18H15CIN6S

cat. No.: B15172026

An in-depth technical guide on the synthesis and characterization of C18H15CIN6S, a novel
heterocyclic compound, is detailed below. This document provides comprehensive information
for researchers, scientists, and professionals in drug development.

Introduction

The novel heterocyclic compound C18H15CING6S, identified as 2-((4-chlorophenyl)amino)-5-(3-
methyl-1-phenyl-1H-pyrazol-5-yl)-1,3,4-thiadiazole, represents a promising scaffold for
therapeutic agent development. Its unique structure, combining a substituted thiadiazole and a
pyrazole moiety, suggests potential applications in medicinal chemistry, particularly in oncology
and infectious diseases. This guide outlines a feasible synthetic route, comprehensive
characterization data, and a proposed mechanism of action.

Synthesis

The synthesis of 2-((4-chlorophenyl)amino)-5-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3,4-
thiadiazole is accomplished through a multi-step process, as outlined in the workflow diagram
below. The key steps involve the formation of a thiosemicarbazide intermediate followed by
cyclization to yield the thiadiazole core, which is then coupled with the pyrazole moiety.

Experimental Workflow
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Step 1: Synthesis of N-(4-chlorophenyl)hydrazinecarbothioamide
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Figure 1: Synthetic and Characterization Workflow
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Caption: Figure 1: Synthetic and Characterization Workflow

Experimental Protocols

Step 1: Synthesis of N-(4-chlorophenyl)hydrazinecarbothioamide A solution of 4-chlorophenyl
isothiocyanate (1.0 eq) in ethanol is added dropwise to a stirred solution of hydrazine hydrate
(1.2 eq) in ethanol at 0-5°C. The reaction mixture is then allowed to warm to room temperature
and stirred for 4 hours. The resulting white precipitate is filtered, washed with cold ethanol, and
dried under vacuum to yield the thiosemicarbazide intermediate.
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Step 2: Synthesis of 2-amino-5-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3,4-thiadiazole 3-methyl-
1-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq) and phosphorus oxychloride (2.0 eq) are
refluxed for 2 hours. The excess phosphorus oxychloride is removed under reduced pressure.
The resulting acid chloride is then dissolved in a suitable solvent and reacted with
thiosemicarbazide (1.1 eq) under basic conditions to yield the cyclized product.

Step 3: Buchwald-Hartwig Coupling Reaction A mixture of 2-amino-5-(3-methyl-1-phenyl-1H-
pyrazol-5-yl)-1,3,4-thiadiazole (1.0 eq), 1-chloro-4-iodobenzene (1.2 eq), a palladium catalyst
(e.g., Pd2(dba)3, 0.05 eq), a suitable ligand (e.g., Xantphos, 0.1 eq), and a base (e.qg.,
Cs2CO0g3, 2.0 eq) in an anhydrous, deoxygenated solvent (e.g., dioxane) is heated under an
inert atmosphere at 100°C for 12-18 hours. After cooling, the reaction mixture is filtered, and
the solvent is evaporated. The crude product is purified by column chromatography.

Characterization Data

The structure and purity of the synthesized C18H15CIN6S were confirmed by various
spectroscopic methods and elemental analysis. The results are summarized in the table below.

Analysis Result
Molecular Formula C18H15CIN6S
Molecular Weight 398.88 g/mol
Melting Point 210-212 °C

10.21 (s, 1H, NH), 8.10-7.90 (m, 2H, Ar-H),
1H NMR (400 MHz, DMSO-de) & (ppm) 7.85-7.65 (m, 3H, Ar-H), 7.50-7.30 (m, 4H, Ar-
H), 6.80 (s, 1H, pyrazole-H), 2.40 (s, 3H, CH3)

165.2, 158.4, 145.1, 142.3, 139.8, 135.6, 129.5,

13C NMR (100 MHz, DMSO-ds) & (ppm
( ) © (ppm) 128.9, 127.8, 125.4, 122.1, 118.9, 108.2, 14.7

Mass (m/z) 398.08 (M+), 400.08 (M+2)

Calculated: C, 54.19; H, 3.79; N, 21.06. Found:

Elemental Analysis (%) C 5415 H. 3.81 N. 21.09

3320 (N-H), 3050 (Ar C-H), 1610 (C=N), 1550

FT-IR (KBr, cm1) (C=C), 750 (C-Cl), 690 (C-S)
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Proposed Biological Activity and Signaling Pathway

Heterocyclic compounds containing thiadiazole and pyrazole rings are known to exhibit a wide
range of biological activities, including anticancer and antimicrobial effects. It is hypothesized
that C18H15CIN6S may act as an inhibitor of a key signaling pathway involved in cell
proliferation, such as the PI3K/Akt/mTOR pathway. This pathway is often dysregulated in

cancer.

Hypothetical Signaling Pathway
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Figure 2: Proposed PI3K/Akt/mTOR Signaling Pathway Inhibition
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Caption: Figure 2: Proposed PISK/Akt/mTOR Signaling Pathway Inhibition

Conclusion

This technical guide provides a comprehensive overview of the synthesis, characterization, and
potential biological relevance of the novel compound C18H15CING6S. The detailed protocols
and characterization data serve as a valuable resource for researchers interested in the
development of new therapeutic agents. Further studies are warranted to fully elucidate the
biological activity and therapeutic potential of this promising molecule.

 To cite this document: BenchChem. [Synthesis and characterization of C18H15CINGS].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15172026#synthesis-and-characterization-of-
c18h15cIn6s]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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